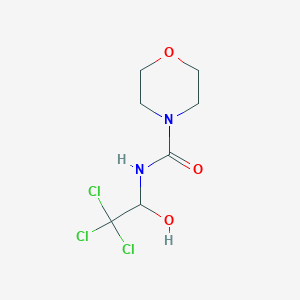

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide

Description

N-(2,2,2-Trichloro-1-hydroxyethyl)morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring substituted with a carboxamide group and a 2,2,2-trichloro-1-hydroxyethyl moiety. Its trichloro-hydroxyethyl group is reminiscent of organophosphorus insecticides like trichlorfon (dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphonate), which shares the trichloroethanol backbone . The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in morpholine derivatives from patent literature .

Properties

IUPAC Name |

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3N2O3/c8-7(9,10)5(13)11-6(14)12-1-3-15-4-2-12/h5,13H,1-4H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNDHQQDTZLDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC(C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide typically involves the reaction of morpholine with trichloroacetaldehyde (chloral) and ammonium acetate. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce less chlorinated derivatives. Substitution reactions can result in the formation of various functionalized morpholine derivatives.

Scientific Research Applications

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholine ring may also interact with biological membranes or receptors, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Key Observations:

- Trichloro Group vs. This structural difference may correlate with higher pesticidal potency, as seen in trichlorfon .

- Morpholine Carboxamide Backbone: The morpholine carboxamide moiety is shared across analogs, suggesting stability in hydrogen bonding and solubility. Crystal data for N-(2-chloroethyl)morpholine-4-carboxamide (monoclinic, Z = 16) highlight conformational rigidity , which may influence pharmacokinetics in bioactive derivatives.

Crystallographic and Physicochemical Properties

- Crystal Structure: While the target compound lacks reported crystallographic data, N-(2-chloroethyl)morpholine-4-carboxamide exhibits a monoclinic lattice (a = 10.7393 Å, V = 3589.9 ų) with extensive hydrogen bonding . The trichloro-hydroxyethyl group in the target compound may introduce steric hindrance, altering packing efficiency.

- Thermodynamic Stability: The trichloro substituent increases molecular weight (vs. chloroethyl analogs) and likely lowers volatility, enhancing environmental persistence—a trait critical in agrochemical design .

Biological Activity

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide is a compound with significant potential in various biological applications, particularly in the field of enzyme inhibition and as a building block in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H11Cl3N2O3

- IUPAC Name : N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide

- CAS Number : 63107-72-2

The compound features a morpholine ring, a trichloroethyl group, and a carboxamide functional group, which contribute to its unique chemical reactivity and biological activity.

Target of Action

The specific biological targets of N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide are not fully elucidated. However, it shares structural similarities with known organophosphate acetylcholinesterase inhibitors like metrifonate. These compounds typically increase acetylcholine levels by inhibiting the enzyme acetylcholinesterase, thereby enhancing cholinergic transmission.

Biochemical Pathways

Compounds similar to N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide are involved in critical biochemical pathways affecting the cholinergic system. The inhibition of acetylcholinesterase leads to prolonged action of acetylcholine at synaptic junctions, which can have various physiological effects.

Pharmacokinetics

While specific pharmacokinetic data for N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide is limited, related compounds like metrifonate exhibit a half-life of approximately 3 hours. This suggests that the compound may also have a relatively short duration of action in biological systems.

Enzyme Inhibition Studies

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide has been utilized in studies focusing on enzyme inhibition and protein interactions. Its potential as an enzyme inhibitor makes it a candidate for further research in pharmacology and medicinal chemistry.

Case Studies

Several studies have explored the biological activities of compounds structurally related to N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide:

-

Cholinergic Activity : Research indicates that similar compounds can enhance cholinergic activity by inhibiting acetylcholinesterase. This has implications for treating conditions such as Alzheimer's disease where cholinergic transmission is compromised.

Compound Mechanism EC50 (μM) Metrifonate AChE Inhibition 0.12 N-(trichloroethyl) derivative AChE Inhibition (hypothetical) TBD - Synthetic Applications : The compound serves as an intermediate in the synthesis of other organic molecules. Its unique structure allows for various chemical reactions such as oxidation and substitution reactions.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Metrifonate | Organophosphate | AChE inhibitor |

| N-(2-hydroxyethyl)morpholine | Lacks trichloro group | Less reactive |

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide stands out due to its combination of both trichloroethyl and morpholine functionalities. This unique combination imparts distinct chemical properties that enhance its utility in both research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.